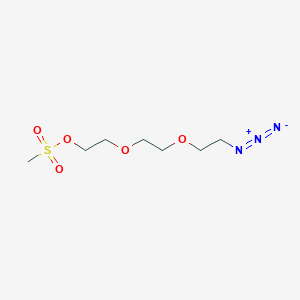
Azido-PEG3-MS
Overview
Description
Azido-PEG3-MS is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, which makes it a valuable reagent in click chemistry. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Azido-PEG3-MS involves the reaction of azido-PEG3-amine with maleimide-NHS ester under dry conditions. The reaction is typically carried out in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The mixture is stirred or shaken for about 30 minutes at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-MS undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst and is typically carried out in the presence of a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can be performed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and bioorthogonal, meaning they do not interfere with biological processes .
Scientific Research Applications
Azido-PEG3-MS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Industry: Applied in the production of biocompatible materials and drug delivery systems
Mechanism of Action
Azido-PEG3-MS exerts its effects through the formation of covalent bonds with thiol groups on proteins or peptides. This reaction is facilitated by the azide group, which undergoes cycloaddition reactions with alkyne or strained alkyne groups. The resulting triazole linkage is stable and does not interfere with biological processes .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-MS: Similar to Azido-PEG3-MS but with an additional ethylene glycol unit, providing a longer spacer arm.
Azido-PEG2-MS: Contains one less ethylene glycol unit, resulting in a shorter spacer arm.
Azido-PEG3-biotin: Similar structure but includes a biotin moiety for biotinylation applications.
Uniqueness
This compound is unique due to its optimal spacer length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c1-16(11,12)15-7-6-14-5-4-13-3-2-9-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKULHFCBIPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196761 | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176520-24-4 | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176520-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)





![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)

![7-Nitrobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3323920.png)
![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)


